molecular formula C16H20N2O2 B061864 tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 168824-94-0

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B061864
CAS No.: 168824-94-0
M. Wt: 272.34 g/mol
InChI Key: GFJCZDJPSXKGSF-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, commonly referred to as TBPD, is a synthetic organic compound that has been studied extensively in recent years, particularly in the context of its potential applications in scientific research. TBPD is a member of the pyridoindole class of compounds, which are known for their high affinity for several different types of receptors in the body. As such, TBPD has been studied for its potential to be used in a variety of laboratory experiments, as well as for its potential biochemical and physiological effects.

Scientific Research Applications

  • Condensation Reactions in Organic Synthesis : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This reaction, which uses di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst, is applicable to a wide range of nitrogen compounds including indoles like tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, showing high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

  • Potential Antidiabetic Agents : Choudhary et al. (2011) synthesized compounds related to this compound as potential antidiabetic agents. These compounds showed potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).

  • Antifilarial Chemotherapy : Srivastava et al. (1999) explored substituted 9H-pyrido[3,4-b]indoles, closely related to this compound, as potential pharmacophores for designing macrofilaricidal agents. They identified key structure-activity relationships that enhance antifilarial activity (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999).

  • Matrix-assisted Laser Desorption/Ionization (MALDI) in Mass Spectrometry : Nonami et al. (1997) reported the successful use of β-carbolines, structurally related to this compound, as matrices in MALDI time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).

Properties

IUPAC Name

tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCZDJPSXKGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593270
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168824-94-0
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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